Malonohydroxamic

Description

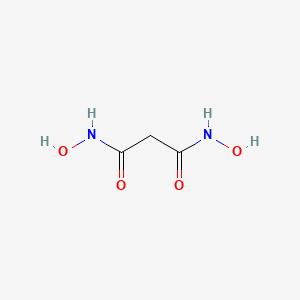

Structure

2D Structure

3D Structure

Properties

CAS No. |

1882-99-1 |

|---|---|

Molecular Formula |

C3H6N2O4 |

Molecular Weight |

134.09 g/mol |

IUPAC Name |

N,N'-dihydroxypropanediamide |

InChI |

InChI=1S/C3H6N2O4/c6-2(4-8)1-3(7)5-9/h8-9H,1H2,(H,4,6)(H,5,7) |

InChI Key |

PZFQKMJVRDKVMJ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)NO)C(=O)NO |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Malonohydroxamic Acid and Its Derivatives

Synthesis of Malonohydroxamic Acid Derivatives

Optimization of Reaction Conditions and Yields in this compound Acid Synthesis

The synthesis of this compound acid, typically achieved through the reaction of a dialkyl malonate with hydroxylamine (B1172632), is subject to optimization of various reaction parameters to maximize yield and purity. The reaction is a nucleophilic acyl substitution where hydroxylamine displaces the alkoxy groups of the malonic ester. Key variables that are commonly adjusted include the choice of reactants, solvent, temperature, reaction time, and the use of a base.

Research into the synthesis of related hydroxamic acids and general principles of reaction optimization provide a framework for enhancing the production of this compound acid. For instance, the preparation of potassium hydrogen malonohydroxamate in good yield has been reported from the reaction of ethyl malonate with an excess of hydroxylamine in methanol (B129727). acs.org The use of an excess of hydroxylamine helps to drive the reaction towards completion.

The selection of the base is also a critical factor. A base is often employed to deprotonate hydroxylamine, increasing its nucleophilicity, or to neutralize any acidic byproducts. The choice between different bases and their concentrations can significantly influence the reaction rate and the formation of potential side products.

The following interactive table summarizes key parameters that are typically optimized in the synthesis of this compound acid and their general impact on the reaction outcome. The values presented are illustrative and based on general organic synthesis principles and findings from related reactions.

| Parameter | Variation | Effect on Reaction | General Findings |

| Reactant Ratio | (Dialkyl Malonate : Hydroxylamine) | Can drive equilibrium, affect side reactions | Increasing the molar ratio of hydroxylamine to the malonate ester often leads to higher yields by ensuring the complete conversion of the starting ester. |

| Solvent | (e.g., Methanol, Ethanol (B145695), Water) | Affects solubility of reactants and intermediates | Protic solvents like methanol or ethanol are commonly used as they can solvate both the ester and the hydroxylamine salt. acs.org |

| Temperature | (e.g., Room Temperature, Reflux) | Influences reaction rate | Moderate heating can increase the reaction rate, but excessive temperatures may lead to degradation of the reactants or products. |

| Base | (e.g., KOH, NaOH, NaOMe) | Increases nucleophilicity of hydroxylamine | The choice of base can affect the reaction's efficiency; a strong base can lead to higher conversion but may also promote side reactions if not carefully controlled. acs.org |

| Reaction Time | (Hours to Days) | Determines the extent of reaction completion | Monitoring the reaction progress using techniques like TLC or HPLC is crucial to determine the optimal time to quench the reaction and maximize the yield of the desired product. |

Systematic approaches to reaction optimization, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables simultaneously, leading to a robust and high-yielding synthetic protocol. prismbiolab.com Such methodologies allow for the identification of optimal conditions by statistically analyzing the impact of each parameter and their interactions. prismbiolab.comrsc.org

Mechanistic Insights into this compound Acid Formation Reactions

The proposed mechanism can be broken down into the following key steps:

Activation of the Nucleophile (Optional but Common): In the presence of a base, hydroxylamine (NH₂OH) is deprotonated to form the more nucleophilic hydroxylamide anion (⁻NHOH). This step significantly enhances the rate of the subsequent nucleophilic attack.

Nucleophilic Attack: The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of one of the ester groups of the dialkyl malonate. This results in the formation of a tetrahedral intermediate. The carbonyl carbon re-hybridizes from sp² to sp³.

Collapse of the Tetrahedral Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the elimination of an alkoxide (e.g., ethoxide if diethyl malonate is used) as a leaving group.

Proton Transfer: The eliminated alkoxide is a strong base and will deprotonate the newly formed hydroxamic acid or the ammonium (B1175870) ion, leading to the formation of the mono-substituted intermediate and an alcohol.

Second Substitution: The process is repeated for the second ester group. A second molecule of hydroxylamine attacks the remaining carbonyl carbon, leading to a second tetrahedral intermediate which then collapses to eliminate another molecule of the alkoxide.

Final Product Formation: After the second substitution and subsequent proton transfers, the final product, this compound acid, is formed.

This mechanism is a classic example of an addition-elimination reaction at an acyl carbon. khanacademy.org The reactivity of the carbonyl group is central to this transformation, with the partial positive charge on the carbonyl carbon making it susceptible to attack by nucleophiles like hydroxylamine. khanacademy.org The stability of the leaving group (the alkoxide) also plays a role in the facility of the reaction.

Iii. Chemical Reactivity and Transformation Mechanisms of Malonohydroxamic Acid

Rearrangement Reactions of Malonohydroxamic Acid

The hydroxamic acid functional group is well-known for undergoing rearrangement reactions, most notably the Lossen rearrangement. This transformation is a key pathway for converting hydroxamic acids into isocyanates, which are valuable intermediates in organic synthesis.

The Lossen rearrangement involves the conversion of a hydroxamic acid or, more commonly, one of its O-activated derivatives (such as O-acyl, O-sulfonyl, or O-phosphoryl derivatives) into an isocyanate wikipedia.orgunacademy.com. The general mechanism begins with the formation of the conjugate base of the acyl hydroxamate wikipedia.org. This is followed by a concerted rearrangement where the R-group attached to the carbonyl carbon migrates to the nitrogen atom, leading to the formation of an isocyanate and displacing a carboxylate anion or other leaving group wikipedia.org.

When applied to malonodihydroxamic acid, a tandem Lossen rearrangement could theoretically occur, yielding methylene (B1212753) diisocyanate. The reaction would proceed through the following general steps:

Activation: The two hydroxamic acid groups are activated, for example, by acylation.

Deprotonation: A base removes the acidic protons from the hydroxamic acid nitrogen atoms.

Rearrangement: A concerted rearrangement at both ends of the molecule would lead to the formation of methylene diisocyanate (O=C=N-CH₂-N=C=O) and the expulsion of the leaving groups.

The resulting diisocyanate is a highly reactive intermediate. In the presence of nucleophiles such as water, it would hydrolyze to form the corresponding diamine, which in this case would be the unstable methylenediamine, likely decomposing further, with the release of carbon dioxide wikipedia.orgunacademy.com. If the rearrangement is conducted in the presence of amines, it would yield urea (B33335) derivatives wikipedia.org. While this pathway is mechanistically plausible for malonodihydroxamic acid based on the known reactivity of hydroxamic acids, specific literature detailing the Lossen rearrangement of malonodihydroxamic acid itself is limited.

The outcome and rate of the Lossen rearrangement are significantly influenced by various factors, including the molecular structure of the hydroxamic acid and the specific reaction conditions employed.

Activating Agents: The rearrangement of free hydroxamic acids often requires thermal conditions and can be promoted by certain reagents. Historically, the reaction was thought to require stoichiometric amounts of activating reagents to facilitate the dehydration of the primary hydroxamic acid unacademy.com. More recent studies have shown that the rearrangement can occur directly from free hydroxamic acids under base-mediated conditions without external activating agents nih.govnih.gov.

Reaction Conditions: The choice of base and solvent plays a critical role. The base-mediated rearrangement can proceed with less than a stoichiometric equivalent of a base like potassium carbonate in polar solvents under thermal conditions nih.gov. The reaction is often clean, producing carbon dioxide as the only significant by-product nih.gov.

Substituent Effects: The electronic nature of substituents on the hydroxamic acid can affect the rate of rearrangement. In studies of N-aryl hydroxamic acids, it was observed that electron-donating substituents on the aromatic ring accelerate the reaction, which suggests the development of a positive charge in the transition state isef.net. This implies that for substituted derivatives of malonodihydroxamic acid, electron-donating groups on the methylene bridge could potentially increase the rate of a Lossen rearrangement.

Table 1: General Influences on the Lossen Rearrangement

| Factor | Influence on Rearrangement | Rationale |

|---|---|---|

| Activating Group | O-acyl, O-sulfonyl, or O-phosphoryl groups facilitate the reaction. | These are good leaving groups, promoting the concerted migration step unacademy.com. |

| Base | A base is typically required to deprotonate the hydroxamic acid, initiating the process wikipedia.orgnih.gov. | Formation of the conjugate base is the first step in the mechanism wikipedia.org. |

| Solvent | Polar solvents are generally used. | They can help to stabilize charged intermediates and transition states nih.gov. |

| Temperature | Thermal conditions are often necessary, especially for unactivated hydroxamic acids nih.gov. | Provides the activation energy for the rearrangement. |

| Substituents | Electron-donating groups on the migrating group can accelerate the reaction isef.net. | Stabilizes the transition state of the rearrangement. |

Acylation Reactions of this compound Acid Salts

Hydroxamic acids can undergo acylation on either the nitrogen or the oxygen atom. The reaction typically involves the formation of a hydroxamate salt by deprotonation with a suitable base, which enhances the nucleophilicity of the molecule. The resulting ambident anion can then react with an acylating agent, such as an acid chloride or anhydride (B1165640).

The site of acylation (N- vs. O-acylation) depends on several factors, including the nature of the hydroxamic acid, the acylating agent, the solvent, and the counter-ion. While acylation is a fundamental reaction for hydroxamic acids, serving as a method for producing the activated derivatives often used in the Lossen rearrangement, specific studies detailing the acylation of malonodihydroxamic acid salts are not prominently available in the reviewed literature. In principle, reaction with an acylating agent like acetyl chloride could lead to O-acylated, N-acylated, or di-acylated products.

Interaction with Reactive Species and Functional Group Transformations

The hydroxamic acid moiety can interact with various reactive species, leading to a range of functional group transformations. Under conditions of oxidative stress, hydroxamic acids can undergo oxidation. One-electron oxidation has been shown to yield transient nitroxide radicals researchgate.net. These radicals can subsequently decompose, potentially forming nitroxyl (HNO) or, after further oxidation, nitric oxide (NO) researchgate.net. This chemistry suggests that malonodihydroxamic acid could act as a donor of these reactive nitrogen species under specific oxidative conditions.

Furthermore, the malonate backbone, in conjunction with the hydroxamate's known ability to chelate transition metals, may lead to prooxidant behavior. Studies on malonic acid have shown it can participate in the generation of reactive oxygen species (ROS) in the presence of metal ions researchgate.netresearchgate.net. A metal-MDHA complex could potentially facilitate redox cycling and the production of species like superoxide radicals and hydroxyl radicals researchgate.netnih.gov.

Key functional group transformations for malonodihydroxamic acid include:

Rearrangement: The conversion of the hydroxamic acid groups to isocyanates via the Lossen rearrangement (as discussed in Section 3.1).

Hydrolysis: The cleavage of the C-N bond to yield malonic acid and hydroxylamine (B1172632). This transformation has been the subject of detailed mechanistic studies (see Section 3.4).

Oxidation: Transformation into reactive nitrogen species (HNO, NO) under oxidative conditions researchgate.net.

Thermal Decomposition: Although specific studies on MDHA are scarce, carboxylic acids and their salts can undergo thermal decomposition, which typically involves the elimination of carbon dioxide rsc.orggoogle.com.

Mechanistic Investigations of this compound Acid Reactions

The hydrolysis of malonodihydroxamic acid (MDHA) has been investigated under both acidic and alkaline conditions, providing detailed mechanistic insights.

In acidic media, the hydrolysis of MDHA follows an A-2 type mechanism researchgate.net. This involves a rapid, pre-equilibrium protonation of the substrate on the carbonyl oxygen. This is followed by the rate-determining step: a nucleophilic attack by a water molecule on the protonated carbonyl carbon researchgate.net. This mechanism is consistent with that observed for many other simple hydroxamic acids. A comparative kinetic study of various dihydroxamic and monohydroxamic acids established a sequence of hydrolytic stability researchgate.net.

Table 2: Hydrolytic Stability Sequence of Selected Hydroxamic Acids

| Compound | Abbreviation | Relative Stability |

|---|---|---|

| Benzohydroxamic acid | BHA | Most Stable |

| Oxalodihydroxamic acid | ODHA | ↓ |

| Malonodihydroxamic acid | MDHA | ↓ |

| Desferal | DFB | ↓ |

| Acetohydroxamic acid | AHA | ↓ |

| Succinodihydroxamic acid | SDHA | Least Stable |

Data sourced from a kinetic study on the hydrolysis of dihydroxamic acids researchgate.net.

Under alkaline conditions, the hydrolysis of malonodihydroxamic acid has been studied in a 25% (v/v) DMSO-water mixture. The kinetic data from this study, including solvent, salt, and temperature effects, point to a pathway where the rate-limiting step is the formation of a tetrahedral intermediate. This intermediate subsequently decomposes to yield the final hydrolysis products researchgate.net.

Iv. Coordination Chemistry of Malonohydroxamic Acid

Ligand Properties and Chelation Characteristics of Malonohydroxamic Acid

The ability of this compound acid to form stable metal complexes is rooted in the inherent properties of its hydroxamate units and its acid-base behavior in solution.

The hydroxamic acid moiety, characterized by the formula R-C(=O)N(OH)R', is a powerful chelating agent for various metal ions. scientificeminencegroup.com Hydroxamic acids typically function as bidentate ligands, coordinating to a metal ion through the carbonyl oxygen and the hydroxylamino oxygen. taylorandfrancis.com This O,O'-coordination results in the formation of a stable five-membered ring structure with the metal center. taylorandfrancis.comrsc.org

In solution, hydroxamic acids can exist in tautomeric forms: the keto form (R-C(=O)NHOH) and the iminol form (R-C(OH)=NOH). The keto form is generally more stable in acidic conditions, while the iminol form can become more prevalent in basic media. nih.gov For chelation to occur, the molecule typically adopts a cis conformation to allow for the simultaneous binding of both oxygen atoms to the metal ion. acs.org The resulting complex is known as a metal hydroxamate.

Hydroxamic acids are generally weak acids, with reported pKa values typically falling within the range of 7 to 11. taylorandfrancis.com The acidity stems from the hydroxylamino proton (-NOH). Under basic conditions, this proton can be lost to form the hydroxamate anion, R-C(=O)N-O⁻. acs.org This deprotonation is crucial for its role as a chelating agent, as the anionic form binds more strongly to metal cations. wikipedia.org

The chelation process is thus highly dependent on the pH of the solution. At lower pH values, the hydroxamic acid is protonated and less likely to coordinate with metal ions. As the pH increases, deprotonation occurs, enhancing its chelating ability. A second deprotonation can occur under strongly basic conditions to form a hydroximate dianion. acs.org The specific protonation constants (log K) for a given hydroxamic acid dictate the optimal pH range for complex formation. researchgate.net

Formation and Characterization of this compound Acid Metal Complexes

The principles of hydroxamate chelation are exemplified in the formation of specific metal complexes with this compound acid. The synthesis and characterization of these complexes provide insight into the coordination behavior of this ligand.

The interaction of this compound acid (referred to as malonomonohydroxamic acid or MACZ in some literature) with copper(II) ions in an aqueous solution containing ethylenediamine (B42938) (en) has been shown to produce a complex polynuclear species. researchgate.net The resulting compound has a complex structure, indicating that this compound acid can act as a bridging ligand to form elaborate multi-metal assemblies. researchgate.net

Solution equilibria studies of malonomonohydroxamic acid with Cu(II) have been conducted using methods such as potentiometry, UV-vis absorption spectrophotometry, and EPR spectroscopy. researchgate.net These studies allow for the determination of complex formation constants for various species in solution.

Table 1: Complex Formation Constants for Copper(II)-Malonomonohydroxamic Acid (MACZ) System

| Species | Formation Constant (log β) |

|---|---|

| [Cu(MACZ)] | 10.55 |

| [Cu(MACZ)H⁻¹]⁻ | 2.84 |

| [Cu₂(MACZ)₂] | 26.60 |

| [Cu₂(MACZ)₂H⁻¹]⁻ | 19.33 |

Data sourced from research on Cu(II) complexes with malonomonohydroxamic acid. researchgate.net

This compound acid reacts with thallium(I) salts to form a crystalline complex. This complex has been characterized as an acid salt with the formula Tl(HONHCOCH₂CONHO). taylorandfrancis.com Single-crystal X-ray diffraction studies have revealed detailed structural information about this compound.

In the solid state, the thallium(I) malonohydroxamate complex exhibits a square pyramidal coordination environment around the Tl(I) ion. taylorandfrancis.com This geometry is influenced by the stereochemically active lone pair of electrons on the thallium cation, which is oriented in the axial direction. taylorandfrancis.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound acid |

| Copper(II) |

| Thallium(I) |

Synthesis of Transition Metal Complexes with this compound Acid

Other Metal Ion Complexes

While iron(III) complexes of hydroxamic acids are widely studied, the literature on this compound acid complexes with other metal ions is less extensive. Research has indicated that isolating complexes with some transition metals can be challenging rsc.org. However, a notable example of a well-characterized complex with a different metal ion is that of thallium(I).

Thallium(I) Malonohydroxamate: A stable complex of thallium(I) with the dianion of this compound acid, with the formula Tl(HONHCOCH₂CONHO), has been synthesized and characterized. rsc.orgrsc.org This compound was identified as an acid salt and its structure was determined using single-crystal X-ray diffraction, providing a rare, detailed look into the coordination of the malonohydroxamate ligand with a p-block metal. rsc.orgrsc.orgdeepdyve.com

Uranyl(VI) and Vanadium(III) Complexes with Related Ligands: Although specific studies on uranyl(VI) or vanadium(III) complexes with this compound acid are not prominent, the coordination chemistry of these ions with other hydroxamate-containing ligands provides valuable insight. Uranyl(VI) ions, for instance, are known to form stable complexes with various Schiff-base and organophosphorus ligands, often featuring coordination in the equatorial plane around the linear UO₂²⁺ core. rsc.orgiaea.orgresearchgate.net The interaction is primarily with oxygen donor atoms, a key feature of the hydroxamate group. iaea.org Similarly, vanadium(III) has been shown to form stable, often octahedral, complexes with hydroxamate ligands, where coordination occurs through the two oxygen atoms of the hydroxamate function. researchgate.netaristonpubs.com These examples highlight the potential for this compound acid to coordinate with a range of f-block and transition metals, even if stable, isolable complexes are not always readily obtained.

Structural Aspects of this compound Acid Coordination Compounds

The structural characteristics of this compound acid complexes are defined by the coordination geometry of the central metal ion and the manner in which the ligand binds to it (denticity).

The most detailed structural information available for a this compound acid complex comes from the single-crystal X-ray diffraction study of thallium(I) malonohydroxamate, Tl(HONHCOCH₂CONHO). rsc.orgrsc.org

Key findings from the crystal structure analysis include:

Compound Classification : The complex is characterized as a B2-type acid salt. rsc.org

Coordination Environment : The thallium(I) ion is described as having a square pyramidal coordination environment. rsc.org

Stereoactive Lone Pair : The lone pair of electrons on the Tl(I) ion is determined to be stereoactive, occupying the axial position of the square pyramidal geometry. rsc.org This is a common feature in the chemistry of main group elements like thallium(I). deepdyve.com

The denticity of a ligand refers to the number of donor atoms it uses to bind to the central metal ion. This compound acid possesses four potential donor atoms (two carbonyl oxygens and two hydroxylamino oxygens).

Coordination in the Thallium(I) Complex : In the characterized Tl(I) complex, the ligand is the dianion (malonohydroxamate), and the metal center adopts a square pyramidal geometry. rsc.org This suggests that the ligand does not use all four potential donor atoms to bind to a single metal center. Hydroxamate groups almost invariably act as bidentate chelators through their two oxygen atoms. researchgate.netaristonpubs.com The structure of the Tl(I) complex may involve bridging between metal centers, leading to a coordination polymer, a common structural motif for ligands with multiple chelating sites. mdpi.comsemanticscholar.org

Potential Coordination Modes : this compound acid can exhibit various coordination modes, including:

Bidentate Chelation : Using one of the two hydroxamate groups to form a stable five-membered chelate ring with a metal ion.

Tetradentate Chelation : Wrapping around a single metal ion to coordinate with both hydroxamate groups, which would require a large metal ion and a flexible ligand conformation.

Bridging Ligand : Linking two or more metal centers, where each hydroxamate group coordinates to a different metal ion. This mode often leads to the formation of coordination polymers. rsc.orgresearchgate.net

The resulting geometry around the metal center can vary widely, from square pyramidal as seen with Tl(I) to more common geometries like octahedral for many transition metals. rsc.orgscirp.org

Metal Binding Affinities and Stability Constants of this compound Acid Chelates

The stability constant (K) or its logarithm (log K) is a quantitative measure of the affinity of a ligand for a metal ion in solution. acs.org High log K values indicate the formation of very stable complexes. acs.org

While specific stability constants for this compound acid complexes are not widely reported in the surveyed literature, the known behavior of hydroxamic acids and related chelators allows for well-founded predictions. Hydroxamic acids as a class are known for their exceptionally high affinity for hard Lewis acids, most notably iron(III). researchgate.netnih.gov

The stability of metal-malonohydroxamate chelates would be influenced by:

The Chelate Effect : As a ligand with two chelating hydroxamate groups, this compound acid is expected to benefit significantly from the chelate effect, leading to much higher stability constants compared to monodentate ligands or even monohydroxamates like acetohydroxamic acid.

The Metal Ion : Stability generally follows the Irving-Williams series for divalent transition metals and is particularly high for highly charged, small ions like Fe(III) and Al(III).

To provide context, the table below shows stability constants for Fe(III) with related ligands. It is anticipated that the log K values for Fe(III)-malonohydroxamate complexes would be high, reflecting strong chelation.

| Ligand | Metal Ion | Log K Value | Comment |

|---|---|---|---|

| EDTA | Fe(III) | 26.5 | A well-known strong chelating agent. iosrjournals.org |

| Oxalic Acid | Fe(III) | 4.32 | A simple dicarboxylate chelator. iosrjournals.org |

| Humic Acid | Fe(III) | 5.02 | A complex natural organic polymer. iosrjournals.org |

| Maleic Acid | Fe(III) | 4.53 | An unsaturated dicarboxylic acid. rsc.org |

Electronic Structure and Bonding in this compound Acid Metal Complexes

Specific experimental or theoretical studies on the electronic structure of this compound acid complexes are limited. However, extensive research on other metal-hydroxamate complexes provides a clear model for the bonding interactions.

The bonding in a metal-malonohydroxamate chelate is dominated by the interaction between the metal ion's orbitals and the frontier molecular orbitals of the deprotonated hydroxamate group, -C(O)NHO⁻.

Bonding Interaction : Coordination occurs via the two oxygen atoms, forming a five-membered ring. researchgate.netaristonpubs.com This interaction is primarily ionic in character, especially for hard metal ions like Fe(III), but with a significant degree of covalent character. researchgate.net Studies on actinide complexes with other ligands show that the 5f orbitals can participate in bonding, leading to increased covalency compared to lanthanides, a feature that could be relevant for potential actinide-malonohydroxamate complexes. nih.govkit.edursc.org

Theoretical and Spectroscopic Insights :

Density Functional Theory (DFT) : DFT calculations on other metal-hydroxamate systems have been used to determine optimized geometries, calculate orbital energies (HOMO/LUMO), and analyze molecular properties. researchgate.netaristonpubs.comnih.gov For a typical metal-hydroxamate complex, the HOMO is often localized on the ligand, while the LUMO has significant metal character.

X-ray Absorption Spectroscopy (XAS) : XAS studies on Fe(III)-hydroxamate complexes have shown that there is significant overlap between the Fe 3d orbitals and the molecular orbitals of the hydroxamate group, confirming covalent contributions to the bond. researchgate.net

Charge Transfer Bands : The electronic absorption spectra of many transition metal-hydroxamate complexes are characterized by intense ligand-to-metal charge transfer (LMCT) bands in the visible or near-UV region, which are responsible for their often strong colors. aristonpubs.com For uranyl(VI) complexes, luminescence is also driven by LMCT processes.

These general features are expected to apply to the complexes of this compound acid, where the two hydroxamate groups would engage in strong (O,O) chelation with metal centers.

V. Enzymatic and Biological Interactions of Malonohydroxamic Acid

Malonohydroxamic Acid as an Enzyme Intermediate or Product

The formation of this compound acid (more commonly, its conjugate base malonohydroxamate) is a notable event in the study of certain enzymes. It is often not a primary metabolite but rather a product formed under specific assay conditions designed to trap and identify reactive intermediates, thereby providing insight into the enzyme's catalytic cycle.

The generation of malonohydroxamate by enzymes is a clear illustration of an acyl group transfer reaction. In this process, an enzyme activates a substrate, creating a transient, high-energy acyl-enzyme intermediate. This intermediate is typically hydrolyzed by water. However, in the presence of a more reactive nucleophile like hydroxylamine (B1172632), the acyl group can be transferred to hydroxylamine instead, forming a hydroxamate.

Research has identified at least two enzymes capable of this reaction:

Allophanate (B1242929) Hydrolase (AtzF) : This enzyme reacts with malonamate (B1258346) and hydroxylamine to produce malonohydroxamate. This reaction suggests that the catalytic cycle proceeds through a covalent enzyme-tethered acyl group, which is then captured by hydroxylamine. libretexts.org

Malonamidase : This enzyme, found in rhizobia, also catalyzes the formation of malonohydroxamate from malonate and hydroxylamine, demonstrating its ability to perform a malonyl transfer reaction. nih.gov

This acyl-capture strategy is a powerful tool for enzymologists, as the formation of the stable hydroxamate product provides evidence for the existence of an otherwise fleeting acyl-enzyme intermediate.

Allophanate hydrolase (AtzF) is a key enzyme in the bacterial degradation pathway of s-triazine compounds, such as the herbicide atrazine. It catalyzes the final step, hydrolyzing allophanate into ammonia (B1221849) and carbon dioxide. libretexts.orgasm.org The study of AtzF from Pseudomonas sp. strain ADP has provided significant insights into its mechanism, where malonohydroxamate plays a crucial role as a mechanistic probe. libretexts.org

The native substrate for AtzF is allophanate, which it hydrolyzes efficiently. However, the enzyme can also bind malonamate, a structural analog, which acts as a strong inhibitor of allophanate hydrolysis and a very poor alternative substrate. libretexts.org The catalytic prowess of AtzF is significantly lower for malonamate compared to its primary substrate, allophanate.

| Substrate | kcat/Km (s⁻¹ M⁻¹) |

| Allophanate | 1.1 x 10⁴ |

| Malonamate | 21 |

| Data sourced from a study on purified AtzF from Pseudomonas sp. strain ADP. libretexts.org |

The key finding is that AtzF can catalyze a reaction between malonamate and hydroxylamine to form malonohydroxamate. libretexts.orgbrieflands.com This reaction provides strong evidence for a catalytic mechanism involving a covalent acyl-enzyme intermediate. The proposed mechanism involves the nucleophilic attack by a serine residue in the active site on the substrate, forming an acyl-enzyme complex and releasing the first product. This intermediate is then attacked by a nucleophile (typically water, but hydroxylamine can be used as a trap) to release the final product and regenerate the free enzyme. Site-directed mutagenesis studies have identified Serine-189 (Ser189) as the critical nucleophilic residue; when this amino acid is mutated (e.g., to alanine), the enzyme loses its activity and its ability to form malonohydroxamate. libretexts.org

| Enzyme Condition | Reactants | Malonohydroxamate Formation |

| Wild-type AtzF | Malonamate + Hydroxylamine | Yes |

| S189A Mutant AtzF | Malonamate + Hydroxylamine | No |

| Wild-type AtzF | Malonamate only | No |

| Wild-type AtzF | Hydroxylamine only | No |

| This table summarizes the findings on malonohydroxamate formation, highlighting the necessity of both reactants and a functional catalytic serine residue. libretexts.orgsci-hub.se |

This compound Acid and its Derivatives as Enzyme Inhibitors

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are fundamental tools in biochemical research and are the basis for many pharmaceutical drugs. Inhibition can be reversible or irreversible. libretexts.orglibretexts.org Reversible inhibitors, which bind non-covalently, are broadly classified based on their mechanism of action relative to the enzyme's substrate. numberanalytics.com While specific kinetic studies on this compound acid itself are not widely documented in the surveyed literature, its structural relatives—hydroxamic acids and malonic acid derivatives—are well-established as potent inhibitors of various enzymes.

Kinetic studies are essential to determine the type of inhibition and the potency of the inhibitor, often expressed as an inhibition constant (Ki) or an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). wikipedia.org

In competitive inhibition, the inhibitor molecule structurally resembles the substrate and competes for the same active site on the enzyme. libretexts.orglibretexts.org The binding of the inhibitor prevents the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, a competitive inhibitor increases the apparent Michaelis constant (Km) of the enzyme but does not affect the maximum velocity (Vmax). teachmephysiology.com

A classic example is malonate, the parent dicarboxylic acid of this compound acid, which is a competitive inhibitor of succinate (B1194679) dehydrogenase. nih.govlibretexts.orglibretexts.org This inhibition occurs because malonate is structurally similar to the enzyme's substrate, succinate.

While direct competitive inhibition data for this compound acid is scarce, studies on related derivatives show this mechanism. For example, certain synthetic amino acid derivatives have been shown to act as competitive inhibitors against digestive enzymes like α-glucosidase and pancreatic lipase. nih.gov In one study, derivatives PPC84, PPC89, and PPC101 competitively inhibited α-glucosidase. nih.gov

A non-competitive inhibitor binds to the enzyme at an allosteric site, which is a site distinct from the active site. libretexts.orglibretexts.org This binding alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound. Consequently, non-competitive inhibition cannot be overcome by increasing substrate concentration. libretexts.org Kinetically, this inhibition reduces the Vmax but does not change the Km. teachmephysiology.com

Mixed inhibition is a related type where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Vmax and Km. sci-hub.se

Research into hydroxamic acid derivatives has yielded numerous examples of potent enzyme inhibitors, some of which may act through non-competitive or mixed mechanisms. For instance, substituted purine (B94841) hydroxamic acids have been developed as novel histone deacetylase (HDAC) inhibitors. rsc.org One such derivative demonstrated potent inhibition with an IC50 value lower than that of an approved drug, highlighting the therapeutic potential of this class of compounds.

| Compound Class | Inhibitor Example | Target Enzyme | Inhibition Data (IC₅₀) |

| Purine Hydroxamic Acid Derivatives | Compound 5r | Histone Deacetylase 1 (HDAC1) | 0.075 µmol L⁻¹ |

| Synthetic Amino Acid Derivatives | PPC84 | Pancreatic Lipase | 167 µM |

| Synthetic Amino Acid Derivatives | PPC89 | α-Glucosidase | 51 µM |

| This table presents inhibitory data for derivatives related to this compound acid, demonstrating their potential as enzyme inhibitors. nih.govrsc.org |

Structure-Activity Relationships (SAR) in Enzyme Inhibition

The hydroxamic acid functional group is a key feature in the design of many enzyme inhibitors, particularly those targeting metalloenzymes. The structure-activity relationship (SAR) of this compound acid and its derivatives is centered around the ability of the hydroxamate moiety to chelate the metal ions, most commonly zinc, present in the active site of these enzymes. This chelation disrupts the normal catalytic function of the enzyme. nih.govfrontiersin.org

The inhibitory activity of hydroxamic acid-based compounds is significantly influenced by the nature of the substituents attached to the core structure. For instance, in the context of inhibiting histone deacetylases (HDACs), which are zinc-dependent enzymes, the length and composition of the carbon chain linking the hydroxamic acid group to other parts of the molecule are crucial. frontiersin.org Studies on a series of triazole-based analogs of a ferrocene-capped HDAC inhibitor demonstrated that the chain length directly impacts the binding affinity and inhibitory efficacy. frontiersin.org Specifically, derivatives with a shorter chain exhibited weaker inhibitory effects, emphasizing the importance of optimal spacing for effective interaction with the enzyme's active site. frontiersin.org

The following table summarizes key structural features and their impact on enzyme inhibition by hydroxamic acid derivatives:

| Structural Feature | Impact on Enzyme Inhibition | Example Enzyme Class |

| Hydroxamic Acid Moiety | Essential for chelating the active site metal ion (e.g., Zn²⁺). | Metalloenzymes (e.g., MMPs, HDACs) |

| Linker Chain Length | Affects the positioning of the inhibitor within the active site; optimal length is crucial for potent inhibition. | HDACs |

| Terminal Groups | Can engage in additional interactions (hydrophobic, hydrogen bonding) with the enzyme, enhancing binding affinity. | LpxC, HDACs |

| Heterocyclic Scaffolds | Can provide a rigid framework and specific interaction points, leading to improved selectivity and potency. | COX-2 |

Targeting of this compound Acid Analogues to Specific Enzymes

Plasmodium falciparum M1 and M17 Aminopeptidase (B13392206) Inhibition

The M1 and M17 aminopeptidases of Plasmodium falciparum (PfA-M1 and PfA-M17) are essential for the parasite's survival, making them attractive targets for antimalarial drug development. rcsb.orgmalariaworld.org Hydroxamic acid-based inhibitors, including analogues of this compound acid, have been designed to target these enzymes. rcsb.orgnih.gov These inhibitors function by utilizing the hydroxamic acid group to chelate the catalytic zinc ion(s) in the active sites of PfA-M1 and PfA-M17. nih.gov

Structure-based drug design has been instrumental in developing potent dual inhibitors of both enzymes. rcsb.orgnih.gov By analyzing the co-crystal structures of inhibitors bound to the enzymes, researchers have identified key interactions that can be optimized. nih.gov For instance, modifications to the S1' pocket of the enzymes have led to the development of novel hydroxamic acids with improved inhibitory activity. nih.gov Interestingly, some bulky hydrophobic substituents on the inhibitor have been shown to displace the catalytic zinc ion in PfA-M17, revealing an alternative and potent mode of inhibition. nih.gov

The development of dual inhibitors for both PfA-M1 and PfA-M17 is a promising strategy for new antimalarial therapies, as it can reduce the likelihood of drug resistance. rcsb.org Research has demonstrated that potent dual inhibitors can effectively inhibit the growth of P. falciparum in culture, including multi-drug resistant strains. rcsb.org

The table below presents data on the inhibition of P. falciparum aminopeptidases by representative hydroxamic acid analogues:

| Compound | Target Enzyme(s) | Inhibitory Activity (Ki or IC50) | Key Structural Feature | Reference |

| Hydroxamic Acid Analogue 10s | PfA-M1 | Potent inhibitor | Designed for dual inhibition of PfA-M1 and PfA-M17 | rcsb.org |

| Dual-inhibitor 9aa | PfA-M1, PfA-M17 | Potent dual inhibitor | Optimized for S1' domain interaction | nih.gov |

| Aniline-substituted analogues | PfA-M1, PfA-M17 | Loss of potency (Ki > 500 nM) | Substitutions on the aniline (B41778) ring | nih.gov |

Interaction with Metalloenzymes and Catalytic Zinc Ions

Metalloenzymes are a broad class of enzymes that require a metal ion, often zinc, for their catalytic activity. nih.govuncw.edu The hydroxamic acid moiety of this compound acid and its derivatives is a privileged scaffold for targeting these enzymes due to its strong affinity for zinc ions. nih.govfrontiersin.org Typically, the hydroxamic acid binds to the active site zinc ion in a bidentate fashion, using its two oxygen atoms to chelate the metal. nih.gov This interaction displaces water molecules bound to the zinc, blocks the active site, and halts the enzyme's catalytic activity. nih.gov

The coordination geometry of the zinc ion is often altered upon inhibitor binding. nih.gov For example, in matrix metalloproteinases (MMPs), the binding of a hydroxamic acid inhibitor can change the coordination number of the zinc ion. nih.gov However, the mode of binding can vary depending on the specific enzyme. In carbonic anhydrase, for instance, acetohydroxamic acid adopts an unusual monodentate binding mode, coordinating to the zinc ion via the deprotonated nitrogen atom of the hydroxamate group. nih.gov

This compound Acid in Microbial Iron Acquisition

Role as a Siderophore Component or Mimetic

Iron is an essential nutrient for most microorganisms, but its availability in the environment is often limited due to the low solubility of ferric iron (Fe³⁺). libretexts.orgopen.edu To overcome this, many microbes produce and secrete low-molecular-weight, high-affinity iron chelators called siderophores. libretexts.orgresearchgate.net These molecules scavenge iron from the environment and transport it back into the cell. researchgate.netunistra.fr

Hydroxamic acids are one of the major classes of functional groups found in siderophores. mdpi.com While this compound acid itself is a simple hydroxamic acid, its structural motif is a fundamental building block of more complex siderophores. For example, desferrioxamine B, a well-known siderophore, is a trihydroxamic acid. mdpi.com Polymeric chelators with hydroxamic acid-terminated side chains have been synthesized and shown to have a high affinity for iron(III). d-nb.info These synthetic molecules can be considered siderophore mimetics, designed to replicate the iron-chelating function of natural siderophores. d-nb.info

The ability of a microbe to produce siderophores is a critical factor in its ability to thrive in iron-limited environments and, in the case of pathogenic bacteria, to acquire iron from a host organism. libretexts.orgresearchgate.net The diversity in siderophore structures is thought to be an evolutionary response to competition among microbes, with different structures preventing uptake by competing organisms. libretexts.org

Chelation of Iron(III) and Transport Mechanisms

The primary function of the hydroxamate group in siderophores is to form a stable, soluble complex with ferric iron (Fe³⁺). libretexts.orgmdpi.com Hydroxamates are particularly effective at chelating Fe³⁺, forming hexadentate octahedral complexes where the iron ion is coordinated by six oxygen atoms from three hydroxamate groups. fftc.org.tw This strong chelation allows the siderophore to effectively sequester iron from various sources, including host iron-binding proteins like transferrin and lactoferrin. libretexts.orgopen.edu

Once the iron-siderophore complex is formed, it is recognized by specific receptors on the outer membrane of the microbial cell. libretexts.orgunimi.it The transport of the complex into the cell is an active process that often involves a series of proteins. unimi.itnih.gov In Gram-negative bacteria, the transport system typically includes an outer membrane receptor and the TonB system, which facilitates the movement of the complex across the periplasmic space. unimi.it In Gram-positive bacteria, an ATP-binding cassette (ABC) transporter is commonly involved in the internalization of the iron-siderophore complex. unimi.it

After being transported into the cell, the iron must be released from the siderophore. This can occur through the enzymatic reduction of Fe³⁺ to Fe²⁺, which has a lower affinity for the siderophore, or through the enzymatic degradation of the siderophore itself. open.edunih.gov The released iron can then be utilized by the cell for various metabolic processes. researchgate.net

The table below outlines the stability constants of some iron(III)-siderophore complexes:

| Siderophore/Chelator | Ligand Type | Log K (Stability Constant) | Reference |

| DFO-Sepharose | Hexadentate | 26.6 | utwente.nl |

| HMP-Sepharose | Bidentate | 37.9 | utwente.nl |

| AHMP-HEMA resin | Bidentate | 27.2 | utwente.nl |

| AHMP-DMAA resin | Bidentate | 39.9 | utwente.nl |

Utilization of Malonohydroxamate in Enzyme Activity Assays

The chemical properties of this compound acid make it a suitable substrate for assays that measure the activity of specific enzymes. These assays are crucial for understanding enzyme kinetics and for the purification and characterization of enzymes.

The malonohydroxamate assay is a method used to determine the activity of malonyl-CoA synthetase. nih.govmsk.or.kr This enzyme catalyzes the formation of malonyl-CoA from malonate and coenzyme A (CoA), a key step in various metabolic pathways. nih.gov In the assay, malonyl-CoA synthetase activity is measured by the rate of production of malonyl-CoA, which is detected through the formation of malonohydroxamate. msk.or.kr

The assay is typically performed by incubating the enzyme with its substrates, including malonate, ATP, and CoA, in the presence of hydroxylamine. msk.or.kr The malonyl-CoA produced in the enzymatic reaction then reacts with hydroxylamine to form malonyl-hydroxamic acid. This product can be detected and quantified, providing a measure of the enzyme's activity. For instance, in studies of malonyl-CoA synthetase from Acinetobacter calcoaceticus, the reaction mixture included Tris-HCl buffer, MgCl₂, neutralized NH₂OH, ATP, and CoA, and was incubated at 30°C. msk.or.kr

The malonohydroxamate assay has been employed in the characterization of malonyl-CoA synthetase from various organisms, including Rhizobium trifolii and in the study of its mutant forms. nih.gov While direct spectrophotometric assays are often used for kinetic experiments, the malonohydroxamate assay is particularly useful for enzyme preparation. nih.gov

Table 1: Components of a Typical Malonohydroxamate Assay for Malonyl-CoA Synthetase Activity msk.or.kr

| Component | Concentration |

| Tris-HCl buffer (pH 7.4) | 100 µmol |

| MgCl₂ | 10 µmol |

| NH₂OH (neutralized) | 200 µmol |

| ATP | 10 µmol |

| CoA | 0.2 µmol |

| Enzyme | Variable |

| This table is based on the assay conditions used for Acinetobacter calcoaceticus malonyl-CoA synthetase. msk.or.kr |

Spectrophotometry is a widely used technique for measuring enzyme activity by detecting changes in light absorbance as a reaction proceeds. creative-enzymes.comnumberanalytics.com In the context of the malonohydroxamate assay, the formation of malonohydroxamate is quantified spectrophotometrically.

After the enzymatic reaction is terminated, typically by the addition of an acid like trichloroacetic acid, a solution of ferric chloride (FeCl₃) in hydrochloric acid (HCl) is added. msk.or.krkoreascience.kr This results in the formation of a red-brown colored complex between the malonohydroxamate and ferric ions (Fe³⁺). msk.or.kr The intensity of this color, which is directly proportional to the amount of malonohydroxamate formed, is then measured using a spectrophotometer at a specific wavelength, commonly 540 nm. msk.or.kr

This colorimetric method provides a quantitative measure of the malonyl-CoA synthetase activity. msk.or.kr It is a robust and reliable method that has been used in various studies to investigate the induction of malonyl-CoA synthetase and other enzymes in bacteria grown on malonate as the sole carbon source. msk.or.kr

Beyond the malonohydroxamate assay, spectrophotometry is a versatile tool in enzymology. creative-enzymes.com For example, the activity of many oxidoreductases that use NADH or NADPH as cofactors can be assayed by monitoring the decrease in absorbance at 340 nm as the reduced cofactor is consumed. creative-enzymes.comsigmaaldrich.com Other assays utilize chromogenic or fluorogenic substrates that produce a colored or fluorescent product upon enzymatic cleavage, allowing for sensitive detection of enzyme activity. thermofisher.comprotocols.io

Vi. Computational and Theoretical Investigations of Malonohydroxamic Acid

Quantum Chemical Studies of Malonohydroxamic Acid Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic characteristics of a molecule from first principles. These studies provide insights into the molecule's behavior, including its preferred shapes and how it might interact with other chemical species.

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT calculations can determine a molecule's optimized geometry, total energies, and various electronic properties by using the electron density as the central variable.

For organic molecules, DFT is employed to calculate a range of descriptors that help characterize its stability and reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. Theoretical calculations using DFT can also predict spectroscopic signatures, which can be compared with experimental data for validation.

No specific DFT calculation results for the electronic properties of this compound acid were found in the searched literature. The following table is a representative example of parameters typically determined in DFT studies for organic acids.

Table 1: Representative Electronic Properties Calculated via DFT

| Parameter | Description |

|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | Difference between E_LUMO and E_HOMO |

| Ionization Potential (I) | The minimum energy required to remove an electron. |

| Electron Affinity (A) | The energy released when an electron is added. |

| Global Hardness (η) | A measure of resistance to change in electron distribution. |

| Electronegativity (χ) | A measure of the ability to attract electrons. |

| Electrophilicity Index (ω) | A measure of the propensity to accept electrons. |

This table is for illustrative purposes only. Values are not available for this compound acid from the provided search results.

This compound acid, like other flexible organic molecules, can exist in various spatial arrangements known as conformations. Conformational analysis involves identifying the stable conformers and determining their relative energies. For hydroxamic acids, a critical aspect of their structure is the conformation around the C-N bond of the hydroxamic acid moiety, which can exist in E (trans) and Z (cis) forms. The Z conformation is typically required for the molecule to act as an effective chelating agent for metal ions.

Tautomerism, the interconversion between structural isomers, is also relevant. This compound acid can potentially exist in different tautomeric forms, such as keto-enol tautomerism. Computational methods like DFT can be used to calculate the relative energies of different conformers and tautomers, predicting which forms are most stable in the gas phase or in solution.

Specific computational studies on the conformational analysis and tautomeric equilibrium of this compound acid were not found in the available search results.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions.

No specific molecular dynamics simulation studies focused on this compound acid were identified in the searched literature.

Computational Modeling of this compound Acid-Metal Interactions

The ability of hydroxamic acids to form stable complexes with a wide range of metal ions is one of their most important chemical properties. Computational modeling is an invaluable tool for exploring these interactions in detail.

A key aspect of understanding metal chelation is quantifying the strength of the interaction between the ligand (this compound acid) and the metal ion. DFT calculations can be used to compute the binding energy, which indicates the stability of the resulting metal complex. These calculations typically involve optimizing the geometry of the free ligand, the metal ion, and the final complex, and then determining the energy difference. Comparing the binding energies of a ligand with different metal ions can reveal its selectivity. Thermodynamic parameters, such as the Gibbs free energy of complex formation, can also be estimated to provide a more complete picture of the binding affinity.

While the methodology is well-established, specific binding energy calculations for this compound acid with various metal ions were not available in the searched literature.

Table 2: Representative Ligand-Metal Binding Parameters

| Metal Ion | Binding Energy (kcal/mol) | Gibbs Free Energy of Binding (kcal/mol) |

|---|---|---|

| Fe(III) | Data not available | Data not available |

| Al(III) | Data not available | Data not available |

| Cu(II) | Data not available | Data not available |

This table is for illustrative purposes only. Values are not available for this compound acid from the provided search results.

Beyond binding strength, computational models can predict the three-dimensional structure of the metal complexes. The coordination number (the number of bonds the metal makes with the ligands) and the coordination geometry (e.g., tetrahedral, square planar, octahedral) are critical factors that determine the properties and reactivity of the complex. Theoretical calculations can optimize the structure of the this compound acid-metal complex to find its most stable geometry. Analysis of the optimized structure provides precise information on bond lengths and bond angles within the coordination sphere. These predicted structures are essential for understanding the mechanism of chelation and for designing new ligands with specific properties.

No specific studies predicting the coordination geometries of this compound acid-metal complexes were found in the provided search results.

Vii. Analytical Methods for the Detection and Quantification of Malonohydroxamic Acid

Spectroscopic Techniques for Characterization and Quantification

Spectroscopic methods are fundamental in elucidating the molecular structure and measuring the concentration of malonohydroxamic acid. solubilityofthings.com These techniques rely on the interaction of electromagnetic radiation with the molecule. solubilityofthings.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of this compound acid. savemyexams.com It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR). savemyexams.com

In a typical ¹H NMR spectrum of a related compound, monoethyl malonic acid, distinct peaks corresponding to different proton environments are observed. hmdb.ca For this compound acid, one would expect to see signals corresponding to the methylene (B1212753) (-CH₂-) protons and the protons of the hydroxamic acid functional group (-NHOH). The chemical shifts (δ) of these protons are influenced by their local electronic environment. savemyexams.com For instance, the methylene protons in similar structures like malonic acid show specific chemical shifts. chemicalbook.com The integration of the peak areas in a ¹H NMR spectrum provides a quantitative measure of the relative number of protons in each environment. savemyexams.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound acid would give a distinct signal in the ¹³C NMR spectrum, with its chemical shift indicating its functional group and neighboring atoms. rsc.org

Table 1: Predicted NMR Data for this compound Acid

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (-CH₂-) | ~3.2 | Singlet |

| ¹H (-NHOH) | Variable | Broad Singlet |

| ¹³C (C=O) | ~170 | - |

| ¹³C (-CH₂-) | ~40 | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on solvent and concentration.

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound acid. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). researchgate.net

In the analysis of this compound acid, mass spectrometry can confirm its formation in a reaction mixture by detecting its corresponding molecular ion peak. For example, a study identified the formation of malonohydroxamate by observing a parent ion with a mass-to-charge ratio [M-H]⁻ of 118 m/z. asm.org This technique is also invaluable for confirming the structure of synthesized compounds. researchgate.netasm.org

Different ionization techniques can be employed, such as Electrospray Ionization (ESI), which is suitable for polar molecules like this compound acid. researchgate.net The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can further elucidate the structure of the molecule. asm.org

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating this compound acid from other components in a mixture, allowing for its accurate quantification and purity assessment. myfoodresearch.com

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of organic acids. shimadzu.eunih.gov For compounds like this compound acid that lack a strong chromophore, derivatization is often necessary to enable detection by UV-Vis or fluorescence detectors. shimadzu.comnih.gov

The separation in HPLC is typically achieved on a stationary phase, such as a C18 column in reversed-phase chromatography, with a suitable mobile phase. nih.gov The choice of mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, is optimized to achieve good separation. nih.govsigmaaldrich.com For acidic compounds, adjusting the pH of the mobile phase can improve peak shape and retention. hplc.eu

While direct UV detection of the carboxyl group around 200-210 nm is possible, it can suffer from interference. shimadzu.eushimadzu.com Therefore, pre-column or post-column derivatization techniques are commonly employed to enhance sensitivity and selectivity. myfoodresearch.comshimadzu.com

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of MS. thermofisher.com This makes LC-MS a powerful tool for determining the purity and concentration of this compound acid, especially in complex matrices. nih.govnih.gov

LC-MS can be used to quantify low levels of organic acids. nih.gov Derivatization can also be employed in LC-MS analysis to improve ionization efficiency and chromatographic retention. nih.gov For instance, a method using 3-nitrophenylhydrazine (B1228671) (3NPH) derivatization has been successfully applied for the quantification of related malonic acids. nih.gov The use of isotopically labeled internal standards can further enhance the accuracy of quantification. nih.gov

Table 2: Example LC-MS Method Parameters for Organic Acid Analysis

| Parameter | Condition |

|---|---|

| LC Column | Reversed-phase C18 |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized for separation |

| Ionization Source | Electrospray Ionization (ESI) |

| Detection Mode | Negative Ion Mode |

| MS Analyzer | Quadrupole or Time-of-Flight |

Colorimetric and Spectrophotometric Assays

Colorimetric and spectrophotometric assays offer a simpler and often more rapid method for the quantification of specific compounds or classes of compounds. nih.gov These methods are based on the formation of a colored product that can be measured using a spectrophotometer. nih.gov

A common approach for hydroxamic acids involves their reaction with a metal ion, such as ferric iron (Fe³⁺), to form a colored complex. While specific assays for this compound acid are not extensively detailed in the provided context, general methods for hydroxamic acids can be adapted. The formation of a colored species allows for quantification by measuring the absorbance at a specific wavelength (λmax). ijert.org

For related compounds like malonate, a spectrophotometric method involving reaction with diazotised 4-nitroaniline (B120555) has been developed, producing a stable orange dye with an absorbance maximum at 445 nm. rsc.org Similar principles could potentially be applied to develop a specific colorimetric assay for this compound acid. The development of such an assay would involve optimizing reaction conditions such as pH, temperature, and reagent concentrations to ensure sensitivity and specificity. researchgate.net

It is important to note that while colorimetric assays can be simple and cost-effective, they may be susceptible to interference from other compounds in the sample that can also react with the reagents. elabscience.comnovusbio.com Therefore, proper validation and control experiments are essential. asm.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetonitrile |

| Diazotised 4-nitroaniline |

| Ferric iron (Fe³⁺) |

| Malonic acid |

| Malonohydroxamate |

| This compound acid |

| Monoethyl malonic acid |

Ferric Chloride Test for Hydroxamate Detection

A common qualitative method for detecting the presence of hydroxamic acids, including this compound acid, is the ferric chloride test. wikipedia.org This test is based on the ability of the hydroxamic acid functional group (-CO-NHOH) to form a colored coordination complex with ferric (Fe³⁺) ions. kintekdetection.comlibretexts.org

The reaction typically involves dissolving the sample in a suitable solvent, such as water or a water-ethanol mixture, and then adding a few drops of a neutral ferric chloride solution. wikipedia.org The formation of a distinct and intense color, often ranging from red to purple, indicates a positive result for the presence of a hydroxamate. wikipedia.orgkintekdetection.com This color development is due to the chelation of the ferric ion by the oxygen and nitrogen atoms of the hydroxamate group. kintekdetection.com

It is important to note that other classes of compounds, such as phenols, enols, oximes, and sulfinic acids, can also produce colored complexes with ferric chloride, potentially leading to false-positive results. wikipedia.orglibretexts.org Therefore, while the ferric chloride test is a rapid and simple screening tool, its results should be interpreted with caution and may require confirmation by more specific analytical methods.

Table 1: Characteristics of the Ferric Chloride Test for Hydroxamate Detection

| Feature | Description |

| Principle | Formation of a colored complex between the hydroxamate functional group and ferric (Fe³⁺) ions. kintekdetection.comlibretexts.org |

| Reagent | Neutral ferric chloride (FeCl₃) solution. wikipedia.org |

| Observation | Development of an intense red, blue, green, or purple color. wikipedia.org |

| Application | Rapid, qualitative screening for the presence of hydroxamic acids. kintekdetection.com |

| Limitations | Potential for false positives from phenols, enols, oximes, and sulfinic acids. wikipedia.orglibretexts.org |

Quantitative Spectrophotometric Methods

Spectrophotometry offers a quantitative approach to determine the concentration of this compound acid in a solution. This technique is based on the principle that a substance absorbs light at specific wavelengths, and the amount of light absorbed is directly proportional to its concentration (Beer-Lambert law). juniperpublishers.com

For the quantification of this compound acid, a common method involves reacting it with ferric chloride to form the characteristic colored ferric hydroxamate complex. The absorbance of this complex is then measured at its wavelength of maximum absorbance (λmax), which for similar complexes is often in the visible region of the electromagnetic spectrum. colostate.edu By creating a calibration curve using standard solutions of known this compound acid concentrations, the concentration of an unknown sample can be determined by measuring its absorbance. juniperpublishers.com

Factors such as pH and the presence of interfering substances that also absorb light at the analytical wavelength can affect the accuracy of spectrophotometric methods. libretexts.orgutah.edu Therefore, careful optimization of the reaction conditions and sample preparation are crucial for reliable quantification. Modern spectrophotometric techniques may also employ multiwavelength analysis or derivative spectroscopy to improve selectivity and resolve overlapping spectra from different compounds in a mixture. nih.govvedomostincesmp.ruuobaghdad.edu.iq

Table 2: Key Parameters in Quantitative Spectrophotometric Analysis of this compound Acid

| Parameter | Description | Relevance |

| Chromophore | The ferric hydroxamate complex formed from this compound acid. | The colored species that absorbs light, enabling quantification. |

| Wavelength of Maximum Absorbance (λmax) | The specific wavelength at which the chromophore absorbs the most light. | Ensures maximum sensitivity and adherence to the Beer-Lambert law. juniperpublishers.com |

| Calibration Curve | A plot of absorbance versus the concentration of standard solutions. | Used to determine the concentration of unknown samples. juniperpublishers.com |

| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | A fundamental constant for the absorbing species under specific conditions. |

Viii. Future Directions and Emerging Research Areas for Malonohydroxamic Acid

Development of Novel Synthetic Routes and Functionalized Derivatives

Future research is anticipated to expand the synthetic toolkit for malonohydroxamic acid, moving beyond classical methods to develop more efficient and versatile strategies. A key area of interest is the creation of functionalized derivatives with tailored properties.

One established method that provides a basis for future work is the modified Lossen rearrangement of this compound acid. This reaction has been used to prepare derivatives like 3-(p-tolylsulfonyloxy)hydantoin, which can then be converted into other compounds such as methylenediurea (B89379) and its derivatives through reactions with ammonia (B1221849) and amines. dss.go.thresearchgate.net The reaction of this compound acid with p-toluenesulfonyl chloride yields 3-(p-tolylsulfonyloxy)hydantoin, which upon acid hydrolysis or alcoholysis, produces 5-(p-toluenesulfonoxy)hydantoic acid and its alkyl esters, respectively. dss.go.th

Future synthetic endeavors will likely focus on introducing a wider array of functional groups onto the this compound acid scaffold. This could involve developing novel protecting group strategies and catalytic methods to achieve regioselective modifications. The aim is to create a library of derivatives with diverse electronic and steric properties, which can then be screened for enhanced biological activity or novel material applications. For instance, the development of solid-supported synthesis methods could facilitate the high-throughput production of various hydroxamic acid derivatives for screening purposes. researchgate.net Furthermore, the use of modern synthetic promoters, such as 1-propanephosphonic acid cyclic anhydride (B1165640) (T3P), in reactions like the Lossen rearrangement could offer more efficient pathways to new urea (B33335) and carbamate (B1207046) derivatives of this compound acid. researchgate.net

Exploration of Advanced Coordination Complexes and Supramolecular Assemblies

The ability of the hydroxamic acid moiety to chelate metal ions is a cornerstone of its chemical identity and a fertile ground for future research, particularly in the realm of coordination chemistry and supramolecular self-assembly.

This compound acid has been shown to form intriguing coordination complexes with metal ions like copper(II). These complexes can self-assemble into larger, highly organized structures known as metallacrowns. For example, research has demonstrated the formation of a Cu(II) mdpi.com-metallacrown-4 pentanuclear complex using a Cu(II)-malonomonohydroxamic acid unit. rsc.org The self-assembly process is a programmed event where the spatial arrangement of donor atoms in the ligand guides the formation of a specific coordination architecture. unime.it

Future work in this area will likely explore the coordination of this compound acid with a wider range of metal ions, including lanthanides and other transition metals, to create novel metallacrowns and other supramolecular structures with unique magnetic, optical, or catalytic properties. The principles of self-assembly, where complex structures are formed from simpler synthetic components, will be central to this exploration. cam.ac.uk The goal is to move beyond simple complexes to design and construct intricate, functional supramolecular systems. This could include the creation of coordination polymers and metal-organic frameworks (MOFs) where this compound acid or its derivatives act as the organic linkers. rsc.org The study of how slight modifications to the ligand structure can influence the final self-assembled architecture will be a key aspect of this research. unime.it

Deeper Mechanistic Elucidation of Enzymatic Interactions and Inhibitory Profiles

While hydroxamic acids are well-known inhibitors of various enzymes, particularly metalloenzymes, the specific inhibitory mechanisms of this compound acid are not yet fully understood. Future research will need to employ a combination of biochemical assays and structural biology techniques to elucidate these mechanisms in detail.

Hydroxamic acids are recognized as inhibitors of enzymes like urease and various metalloproteases. nih.gov The inhibitory activity often stems from the chelation of metal ions in the enzyme's active site. nih.gov For example, the inhibitory action of many drugs is based on their ability to block an enzyme's active site, preventing the substrate from binding. mdpi.com

Future studies should focus on identifying the specific enzymes that are most potently inhibited by this compound acid and its derivatives. This will involve screening against a panel of enzymes, followed by detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or irreversible). nih.gov For instance, a review of enzyme inhibitors highlights various lichen-derived acids that show inhibitory activity against a range of enzymes, suggesting that a broad screening approach for this compound acid could yield interesting results. jddtonline.info Once promising targets are identified, techniques like X-ray crystallography and cryo-electron microscopy will be crucial for obtaining high-resolution structures of the enzyme-inhibitor complexes. These structural insights will reveal the precise binding interactions at the atomic level, providing a roadmap for the rational design of more potent and selective inhibitors.

| Enzyme Class | General Role of Hydroxamic Acids | Potential Future Research with this compound Acid |

| Metalloenzymes (e.g., Urease) | Inhibition through chelation of active site metal ions. nih.gov | Quantitative inhibition assays and structural studies to determine binding mode and specificity. |

| Histone Deacetylases (HDACs) | Inhibition of deacetylation activity. acs.org | Screening of functionalized this compound acid derivatives for isoform-selective HDAC inhibition. |

| Lipoxygenases/Cyclooxygenases | Inhibition of inflammatory pathways. nih.gov | Investigation of anti-inflammatory potential and mechanism of action. |

Applications in Chemical Biology and Biotechnological Processes (excluding clinical)

The development of functionalized this compound acid derivatives opens up possibilities for their use as tools in chemical biology and various biotechnological processes. These applications hinge on the ability to conjugate this compound acid to other molecules, such as fluorescent dyes or affinity tags, to create chemical probes.

A chemical probe is a small molecule used to study and manipulate biological systems. acs.org By attaching a reporter group to a this compound acid derivative, it could be used to visualize the localization of its target enzymes within cells or to isolate and identify new binding partners. The development of such probes would be a significant step towards understanding the broader biological roles of the targets of this compound acid.

In biotechnology, there is potential for using this compound acid derivatives in the development of biosensors. For example, if a derivative's interaction with a specific enzyme leads to a measurable change in a physical property (e.g., fluorescence or an electrochemical signal), it could form the basis of a sensor for detecting that enzyme's activity. Furthermore, the principles of using deaminases in biotechnological applications, such as in the synthesis of nucleic acid derivatives, could inspire novel uses for enzymes that interact with this compound acid. acs.org

Advanced Computational Modeling for Predictive Design

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and optimization of new this compound acid derivatives. Future research will increasingly rely on these in silico methods for predictive design.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique that can be applied to this compound acid and its analogs. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. imist.ma For instance, QSAR models have been successfully developed to predict the activity of hydroxamic acid-based inhibitors against various targets, including histone deacetylases (HDACs). acs.orgnih.govfigshare.com These models can then be used to screen virtual libraries of novel this compound acid derivatives and predict their inhibitory potency before they are synthesized, saving time and resources. nih.gov

Molecular docking and molecular dynamics (MD) simulations are other crucial computational tools. Docking can predict the preferred binding orientation of a this compound acid derivative to its target enzyme, while MD simulations can provide insights into the stability of the enzyme-inhibitor complex and the key interactions that hold them together. journaljpri.com These methods can guide the design of new derivatives with improved binding affinity and selectivity. For example, a study on hydroxamic acid derivatives as inhibitors of M1 metallo aminopeptidase (B13392206) of Plasmodium falciparum used molecular modeling to design a virtual combinatorial library and screen for potent new candidates. journaljpri.com

The table below summarizes some of the key computational approaches and their potential applications in the future research of this compound acid.

| Computational Method | Description | Application to this compound Acid Research |

| QSAR | Establishes a correlation between chemical structure and biological activity. imist.ma | Predict the inhibitory activity of new this compound acid derivatives against specific enzymes. acs.orgnih.gov |

| Molecular Docking | Predicts the binding mode of a ligand to a receptor. journaljpri.com | Identify potential enzyme targets and optimize the structure of this compound acid for better binding. |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. journaljpri.com | Assess the stability of enzyme-inhibitor complexes and understand the dynamics of binding. |

| Pharmacophore Modeling | Identifies the essential 3D features of a ligand required for biological activity. journaljpri.com | Design novel this compound acid derivatives with desired inhibitory profiles. |

By integrating these advanced computational techniques with experimental validation, the development of novel this compound acid-based compounds for a variety of applications can be significantly streamlined and enhanced.

Q & A

Q. What are the standard protocols for synthesizing malonohydroxamic acid, and how can purity be validated?